molecular formula C8H13N3O2 B6344409 3-Nitro-1-pentyl-1H-pyrazole CAS No. 1240571-79-2

3-Nitro-1-pentyl-1H-pyrazole

Cat. No.: B6344409
CAS No.: 1240571-79-2
M. Wt: 183.21 g/mol
InChI Key: PULQLNULYOFQRX-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives: Historical Context and Significance in Organic Synthesis

The history of pyrazole chemistry dates back to the late 19th century. ijrpr.comajptonline.com The German chemist Ludwig Knorr is credited with the discovery and naming of this class of compounds in 1883. ijrpr.comajptonline.comslideshare.netmdpi.com Knorr's seminal work involved the condensation reaction of a 1,3-dicarbonyl compound (ethyl acetoacetate) with phenylhydrazine (B124118), which led to the synthesis of the first pyrazole derivative. slideshare.netglobalresearchonline.net This foundational method, now known as the Knorr pyrazole synthesis, remains a cornerstone of heterocyclic chemistry, allowing for the preparation of a wide variety of substituted pyrazoles by reacting 1,3-diketones with hydrazines. slideshare.netrsc.orgnih.govwikipedia.org Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent (unsubstituted) pyrazole. mdpi.com Over the decades, the synthetic routes to pyrazoles have expanded significantly beyond the classical Knorr synthesis to include methods like 1,3-dipolar cycloadditions and multicomponent reactions, reflecting the evolution of organic synthesis. nih.gov

Substituted pyrazoles are a highly significant class of compounds in chemical research due to their structural versatility and wide-ranging applications. ijrpr.comajptonline.comglobalresearchonline.netnih.gov The pyrazole ring is an electron-rich aromatic system, which makes it a versatile scaffold in organic synthesis. encyclopedia.pub Its structure features three potential nucleophilic centers (the two nitrogen atoms and the C4 carbon) and two electrophilic centers (the C3 and C5 carbons), allowing for a diverse range of chemical modifications. mdpi.comencyclopedia.pub

The ability to introduce various substituents onto the pyrazole ring allows chemists to fine-tune the molecule's physical, chemical, and electronic properties. ijrpr.comencyclopedia.pubnih.govualg.pt For instance, the introduction of different functional groups can alter the reactivity of the ring, its solubility in various solvents, and its coordination properties with metal ions. encyclopedia.pubnih.govualg.pt This adaptability has made substituted pyrazoles crucial building blocks for creating more complex heterocyclic systems and has established them as important intermediates in the synthesis of materials for agriculture and technology. nih.govscirp.org

Importance of Nitro-Substituted Heterocycles in Synthetic Strategies

The nitro group (–NO2) is an exceptionally valuable functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a wide array of other functionalities. scispace.commdpi.comuts.edu.au Historically used in the production of dyes and explosives, the role of nitro compounds has expanded, and they are now recognized as powerful intermediates for constructing complex molecules. scispace.com

The synthetic utility of the nitro group stems from several key properties:

Activation of Adjacent C-H Bonds: The strong electron-withdrawing effect of the nitro group increases the acidity of hydrogen atoms on the adjacent carbon (the α-carbon), facilitating deprotonation to form nitronate anions. mdpi.comwikipedia.org These anions are potent nucleophiles, enabling crucial carbon-carbon bond-forming reactions like the Henry (nitro-aldol) reaction and Michael additions. wikipedia.orgnih.gov

Electrophilic Activation: The presence of a nitro group on an aromatic or heterocyclic ring deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group. wikipedia.orguni-rostock.de

Transformation into Other Functional Groups: The nitro group can be readily converted into other important functional groups. Most notably, it can be reduced to an amino group (–NH2), providing a gateway to amines, amides, and other nitrogen-containing structures. wikipedia.orgnih.gov This transformation is fundamental in many synthetic pathways. scispace.comnih.gov

These features make the nitro group a "synthetic handle" that chemists can use to guide reactions and introduce new functionalities into a molecule. scispace.com

When a nitro group is attached to a pyrazole ring, it creates a nitropyrazole, a class of compounds with a distinct reactivity profile. The powerful electron-withdrawing nature of the nitro group significantly influences the pyrazole ring's electronic properties. mdpi.commdpi.com

Key aspects of nitropyrazole reactivity include:

Electrophilic and Nucleophilic Reactions: The nitro group makes the pyrazole system more electron-deficient, which facilitates reactions with nucleophiles. mdpi.commdpi.com For example, in some highly nitrated pyrazoles, a nitro group can be displaced by a nucleophile in an SNAr reaction. uni-rostock.descispace.com The position of the nitro group is critical; for instance, 3,4,5-trinitro-1H-pyrazole undergoes regioselective substitution of the nitro group at the 4-position when treated with nucleophiles like amines or thiols. scispace.com

Acidity: The presence of electron-withdrawing nitro groups increases the acidity of the N-H proton on the pyrazole ring, making deprotonation and subsequent N-alkylation or N-acylation reactions more facile. nih.govresearcher.life

Rearrangement Reactions: The synthesis of nitropyrazoles often involves interesting rearrangement reactions. For example, the direct nitration of pyrazole can yield an N-nitropyrazole intermediate, which then undergoes thermal rearrangement to form the more stable C-nitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole. mdpi.comresearchgate.netacs.org The choice of solvent and temperature can influence the outcome of this rearrangement. mdpi.comresearchgate.net

The combination of the stable pyrazole core and the reactive nitro group makes nitropyrazoles valuable intermediates in the synthesis of a variety of functionalized heterocyclic compounds. mdpi.com

Positioning of 3-Nitro-1-pentyl-1H-pyrazole in Current Organic Chemistry Research Landscape

While extensive research exists on the broader classes of pyrazoles and nitro-heterocycles, specific studies focusing exclusively on this compound are not widely documented in publicly available literature. However, its position and potential utility in the landscape of organic chemistry can be inferred from the known chemistry of its constituent parts: the 3-nitropyrazole core and the N-pentyl group.

The structure represents a specific example of an N-alkylated nitropyrazole. The synthesis of such compounds is a common strategy in organic chemistry. researcher.liferesearchgate.netresearchgate.netmdpi.com N-alkylation serves several purposes: it removes the acidic N-H proton, which can prevent unwanted side reactions and improve the compound's stability and solubility in organic solvents. researcher.life The pentyl group, a five-carbon alkyl chain, would confer lipophilic (oil-loving) characteristics to the molecule, making it more soluble in nonpolar organic solvents compared to its N-H counterpart, 3-nitropyrazole.

Based on its structure, this compound is best positioned as a specialized synthetic intermediate . Its potential applications in research would likely involve leveraging the reactivity of the nitro group. For example, it could be used in studies where the nitro group is reduced to an amino group to create 1-pentyl-1H-pyrazol-3-amine. This resulting amine could then serve as a precursor for more complex molecules. The pentyl group would be carried through the synthetic sequence, ultimately influencing the properties of the final product. Therefore, this compound is a tailored building block, designed for syntheses where the specific properties imparted by the N-pentyl group are desired in the target molecule.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compoundC8H13N3O2183.21Not available
PyrazoleC3H4N268.08288-13-1 chemicalbook.com
3-NitropyrazoleC3H3N3O2113.0726621-44-3 chemicalbook.comnih.gov
3,5-DimethylpyrazoleC5H8N296.1367-51-6 wikipedia.org

Table 2: Common Synthetic Reactions Involving Pyrazole and Nitro Moieties

Reaction TypeDescriptionGeneral ReactantsGeneral ProductsRelevance
Knorr Pyrazole Synthesis Cyclocondensation to form the pyrazole ring. nih.gov1,3-Dicarbonyl compound + Hydrazine (B178648) derivativeSubstituted PyrazoleFoundational method for pyrazole synthesis. slideshare.netrsc.orgwikipedia.org
N-Alkylation Addition of an alkyl group to a ring nitrogen. researcher.lifeNH-Pyrazole + Alkyl HalideN-Alkyl-PyrazoleModifies solubility and protects the acidic proton. researcher.life
Nitro Group Reduction Conversion of a nitro group to an amino group. wikipedia.orgNitro-compound + Reducing Agent (e.g., H2/Pd)Amino-compoundKey transformation to access amines. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (like -NO2) on an activated ring. uni-rostock.deElectron-deficient Nitro-heterocycle + NucleophileSubstituted HeterocycleAllows for functionalization of the heterocyclic core. uni-rostock.descispace.com
Thermal Rearrangement Isomerization of N-nitropyrazole to C-nitropyrazole. mdpi.comN-Nitropyrazole3-Nitropyrazole or 4-NitropyrazoleCommon step in the synthesis of C-nitropyrazoles. researchgate.netacs.org

Rationale for Investigating 1-Alkyl-3-nitropyrazoles

The investigation into 1-alkyl-3-nitropyrazoles is driven by several key factors. The functionalization at the N-1 position with an alkyl group, such as a pentyl chain, is a strategic approach to modulate the physical and chemical properties of the parent 3-nitropyrazole molecule. mdpi.commdpi.com 3-Nitropyrazole itself is a critical intermediate for creating more complex molecules, including energetic compounds like 3,4-dinitropyrazole (DNP). nih.govresearchgate.net

The primary rationales for studying this class of compounds include:

Modulation of Physical Properties: The introduction of an alkyl group, like the pentyl group, significantly influences properties such as melting point, solubility, and density. For instance, in the field of energetic materials, N-alkylation is a known strategy to lower the melting point of compounds, which is a desirable characteristic for melt-castable explosives. mdpi.comresearchgate.net While 3-nitropyrazole has a high melting point (173-177 °C), attaching an alkyl chain can systematically decrease it. chemimpex.com

Enhancement of Solubility: The pentyl group, being a nonpolar alkyl chain, increases the lipophilicity of the molecule. This modification can enhance solubility in nonpolar organic solvents, which is crucial for various synthetic applications and formulation processes. researchgate.net

Systematic Study of Structure-Property Relationships: By varying the length and structure of the alkyl chain at the N-1 position, researchers can systematically study how these changes affect the compound's stability, reactivity, and energetic performance. This provides fundamental data for designing new molecules with tailored properties. mdpi.com Studies on various N-alkylated nitropyrazoles have shown that even small changes, like moving from a methyl to an ethyl group, can significantly alter the compound's characteristics. mdpi.com

Precursors for Advanced Materials: 1-Alkyl-3-nitropyrazoles serve as versatile precursors for a range of advanced materials. The nitro group can be a site for further chemical transformation, while the alkyl chain can be functionalized to introduce other chemical moieties, leading to novel compounds with applications in pharmaceuticals or materials science. chemimpex.comgoogle.com

The table below illustrates the properties of related nitropyrazoles, providing context for the type of data sought in the investigation of 1-alkyl-3-nitropyrazoles.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Nitro-1H-pyrazoleC₃H₃N₃O₂113.08173 - 177
1-Methyl-3-nitropyrazoleC₄H₅N₃O₂127.10Not widely reported
3,4-DinitropyrazoleC₃H₂N₄O₄158.0786 - 88
1-Methyl-3,4-dinitropyrazoleC₄H₄N₄O₄172.1020 - 23

This table is generated based on data from sources mdpi.comnih.gov for illustrative purposes.

Contribution to the Understanding of Structure-Reactivity Relationships in Nitroheterocycles

The study of compounds like this compound makes a significant contribution to the broader understanding of structure-reactivity relationships in nitroheterocyclic chemistry. kahedu.edu.in This field seeks to establish clear connections between a molecule's chemical structure and its reactivity in chemical reactions. nih.govrsc.org

The key contributions are:

Influence of Substituents on Electronic Properties: The pyrazole ring is an electron-rich aromatic system. The introduction of a powerful electron-withdrawing nitro group at the C-3 position significantly alters the electron density distribution across the ring, making it more susceptible to certain types of chemical reactions. The presence of an electron-donating alkyl group at the N-1 position provides a counteracting electronic effect. Studying how this balance of electronic influences dictates the molecule's reactivity provides fundamental insights. researchgate.net

Steric and Conformational Effects: The pentyl group at the N-1 position introduces steric bulk and conformational flexibility that can influence the molecule's reactivity. The orientation of the pentyl chain relative to the pyrazole ring can affect the accessibility of reactive sites to reagents, thereby controlling reaction pathways and rates. This is a crucial aspect of understanding how three-dimensional structure governs chemical behavior.

Reactivity of the Nitro Group: The chemical environment created by the pyrazole ring and the N-pentyl group influences the reactivity of the nitro group itself. This includes its potential reduction to an amino group, which is a common transformation used to build more complex molecules. Understanding how the N-alkyl substituent modulates the ease of this reduction is vital for synthetic planning.

Parabolic Reactivity-Activity Relationship: In many biological and chemical systems, a parabolic relationship exists between chemical reactivity and a desired activity or potency. nih.gov Compounds that are too stable may not react effectively with their target, while those that are too reactive may degrade before reaching it. By synthesizing and studying a series of 1-alkyl-3-nitropyrazoles with varying alkyl chains (like the pentyl derivative), researchers can map this relationship and identify the optimal level of reactivity for a specific application. researchgate.netnih.gov

The systematic investigation of this compound and its analogues provides valuable data points that help refine theoretical models and predictive tools in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1-pentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULQLNULYOFQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Nitro 1 Pentyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and synthetic routes. For 3-Nitro-1-pentyl-1H-pyrazole, three primary disconnections are strategically important: the C-N bond of the nitro group, the N-N bond within the pyrazole (B372694) ring, and the N-C bond of the pentyl group. These disconnections reveal the key precursors and the central challenges of the synthesis: constructing the pyrazole ring, introducing the nitro functionality, and executing the N-alkylation.

Approaches to Pyrazole Ring Formation

The most fundamental approach to pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl. researchgate.netpharmajournal.netmdpi.com This classic method, known as the Knorr pyrazole synthesis, forms the pyrazole heterocycle in a single, reliable step. pharmajournal.netmdpi.comjk-sci.com

A primary disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring points to two key building blocks: a hydrazine component and a three-carbon (C3) component.

Route A: Utilizes pentylhydrazine (B1617765) and a 1,3-dicarbonyl compound already containing the nitro group (e.g., nitro-malondialdehyde or a derivative). This is a convergent approach, but the required nitrated C3 synthon can be unstable or challenging to prepare.

Route B: Employs hydrazine and a suitable 1,3-dicarbonyl, followed by sequential nitration and N-alkylation. This is a more linear approach that relies on robust, commercially available starting materials. researchgate.net

An alternative disconnection involves a [3+2] cycloaddition strategy, breaking the C3-C4 and N2-C1 bonds. This approach utilizes a 1,3-dipole (like a diazo compound or a nitrile imine) and a dipolarophile (like an alkyne or alkene). rsc.orgorganic-chemistry.org

Strategies for Introducing the Nitro Functionality

The introduction of a nitro group onto the pyrazole ring can be achieved either before or after the ring-forming reaction.

Pre-functionalization: This strategy involves using a starting material that already contains the nitro group. For instance, the condensation of a hydrazine with a nitro-substituted 1,3-dicarbonyl compound. While direct, the synthesis and stability of such nitrated precursors can be problematic. sci-hub.st

Post-functionalization (Ring Nitration): This is a more common and versatile approach. The pyrazole ring itself is synthesized first, followed by electrophilic nitration. globalresearchonline.net A typical procedure involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes a thermal or acid-catalyzed rearrangement to yield primarily 3-nitropyrazole and some 4-nitropyrazole. google.comnih.govacs.orgresearchgate.net The use of specific solvents like benzonitrile (B105546) or n-octanol can influence the reaction efficiency and product quality. nih.gov

Method Nitrating Agent Conditions Outcome Reference
RearrangementN/A (from N-nitropyrazole)Heat in benzonitrileForms 3-nitropyrazole nih.govchemicalbook.com
RearrangementN/A (from N-nitropyrazole)Heat in anisole (B1667542)Forms 3-nitropyrazole google.comnih.gov
Direct NitrationFuming HNO₃ / Fuming H₂SO₄Room TemperatureForms 4-nitropyrazole directly nih.gov

Methods for N-Alkylation with Pentyl Groups

The final strategic step is the introduction of the pentyl group at the N1 position of the 3-nitropyrazole core. N-alkylation of pyrazoles is a well-established transformation, typically achieved by treating the N-H pyrazole with a base followed by an alkylating agent. sci-hub.st Due to the presence of two nitrogen atoms, regioselectivity can be a concern, but in 3-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance from the C3 substituent. sci-hub.st

A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that using potassium carbonate (K₂CO₃) as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO) provides a regioselective method for N1-alkylation. sci-hub.st For the synthesis of this compound, 3-nitropyrazole would be deprotonated by a suitable base, and the resulting pyrazolate anion would react with a pentylating agent like 1-bromopentane (B41390) or 1-iodopentane.

Starting Material Alkylating Agent Base/Solvent Product Reference
3-NitropyrazoleAllyl BromideTEA / Acetonitrile1-Allyl-3,5-dinitropyrazole acs.org
3-NitropyrazoleAlkyl HalideK₂CO₃ / DMSON1-Alkyl-3-nitropyrazole sci-hub.st
4-NitropyrazoleIodomethaneK₂CO₃ / DMF1-Methyl-4-nitropyrazole nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient alternative to linear, stepwise syntheses by combining three or more starting materials in a single pot to form a complex product. beilstein-journals.orgnih.gov This approach enhances atom economy and reduces waste, time, and labor.

Application of Knorr Pyrazole Synthesis and Derivatives

The Knorr pyrazole synthesis is the archetypal reaction for forming the pyrazole ring and can be adapted into a multicomponent strategy. mdpi.comjk-sci.com The classic synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. pharmajournal.net

To synthesize the target molecule, a three-component reaction could be envisioned involving:

A 1,3-dicarbonyl synthon (e.g., malondialdehyde).

Pentylhydrazine.

A nitrating agent.

However, a more controlled and common approach involves a two-component condensation followed by subsequent modification. For instance, reacting a suitable 1,3-diketone with pentylhydrazine would yield a 1-pentylpyrazole, which could then be subjected to nitration. The regioselectivity of the initial condensation depends on the nature of the substituents on the dicarbonyl compound. mdpi.com

Reactant 1 Reactant 2 Key Features Product Type Reference
1,3-DiketoneHydrazine DerivativeAcid-catalyzed cyclocondensationSubstituted Pyrazole pharmajournal.netjk-sci.com
β-KetoesterHydrazineForms Pyrazolone (B3327878) intermediate5-Hydroxy-pyrazole globalresearchonline.netnih.gov
1,3-DiketoneArylhydrazineRoom temperature in DMAc1-Aryl-3,4,5-substituted pyrazole mdpi.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions involving Nitrile Imines or Diazo Compounds)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. rsc.org This reaction involves a 1,3-dipole reacting with a dipolarophile.

Diazo Compounds: The reaction of diazo compounds with alkynes is a direct and often catalyst-free method to produce pyrazoles. researchgate.netrsc.org For the target molecule, a pentyl-substituted diazo compound could react with a nitro-substituted alkyne, or vice-versa. The regioselectivity is governed by the electronic properties of the substituents on both components. rsc.org

Nitrile Imines: Nitrile imines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily react with various dipolarophiles. researchgate.net Their reaction with alkynes provides a direct route to fully aromatized pyrazoles. organic-chemistry.org To synthesize a precursor for the target molecule, a nitrile imine could be reacted with an appropriate alkyne, followed by the necessary functional group manipulations (nitration or alkylation). The use of fluorinated nitrile imines with electron-deficient dipolarophiles has also been shown to be highly effective. beilstein-journals.orgnih.gov

1,3-Dipole Dipolarophile Conditions Key Outcome Reference
Diazo CompoundsAlkynesHeating, solvent-freeHigh yields, good regioselectivity researchgate.netrsc.org
Nitrile Imines (from Hydrazonoyl Halides)Alkenes/EnaminesMild, base-mediatedPyrazoline intermediate, then oxidation researchgate.netresearchgate.net
Nitrile Imines (from Hydrazonoyl Halides)AlkynesMild, base-mediatedDirect formation of pyrazoles organic-chemistry.org
Trifluoroacetonitrile IminesEnonesBase-mediated, then oxidation (MnO₂)Trifluoromethylated pyrazoles nih.gov

Condensation Reactions with Hydrazine Derivatives

The formation of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the context of synthesizing this compound, this would typically involve the reaction of a nitro-substituted 1,3-dielectrophile with pentylhydrazine. However, a more common and often more regioselective approach is the condensation of a suitable dicarbonyl compound with hydrazine, followed by N-alkylation and nitration.

A general and efficient method for pyrazole synthesis involves the condensation of 1,3-diketones with hydrazines. organic-chemistry.org For instance, the reaction of a 1,3-diketone with hydrazine hydrate (B1144303) can yield the corresponding pyrazole, which can then be further functionalized.

Reactant 1Reactant 2ProductConditionsReference
1,3-DiketoneHydrazine Hydrate3,5-Disubstituted PyrazoleAcid-free, room temperature organic-chemistry.org
Substituted Aromatic Aldehyde and TosylhydrazineTerminal Alkyne3,5-Disubstituted 1H-pyrazoleOne-pot, three-component organic-chemistry.org

Regioselective N-Alkylation Strategies

The introduction of the pentyl group onto the pyrazole nitrogen atom is a critical step in the synthesis of this compound. This can be achieved either by alkylating 3-nitropyrazole or by alkylating a pyrazole precursor which is subsequently nitrated. Regioselectivity is a key consideration in these reactions, as N-alkylation of asymmetric pyrazoles can lead to a mixture of isomers.

Direct Alkylation of 3-Nitropyrazole with Pentyl Halides/Sulfonates

The direct N-alkylation of 3-nitropyrazole with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) or a pentyl sulfonate under basic conditions is a straightforward approach. The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. Studies on the N-alkylation of 3-substituted pyrazoles have shown that the use of potassium carbonate in DMSO can provide good regioselectivity, favoring the less sterically hindered nitrogen atom. sci-hub.st In the case of 3-nitropyrazole, this would lead to the formation of 1-pentyl-3-nitropyrazole as the major product.

Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using K₂CO₃ in DMSO. sci-hub.st This method has been successfully applied to a variety of alkylating agents. sci-hub.st

Pyrazole SubstrateAlkylating AgentBase/SolventMajor ProductReference
3-NitropyrazoleAlkyl HalideK₂CO₃/DMSO1-Alkyl-3-nitropyrazole sci-hub.st
3-MethylpyrazoleIodobenzeneNot specified1-Phenyl-3-methylpyrazole (major) sci-hub.st

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) offers a powerful and efficient method for the N-alkylation of pyrazoles. tandfonline.comtandfonline.comresearchgate.netresearchgate.netcrdeepjournal.org This technique typically involves the reaction of the pyrazole with an alkyl halide in a two-phase system (e.g., solid-liquid or liquid-liquid) in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). tandfonline.comresearchgate.net A significant advantage of PTC is that it can often be performed without a solvent, leading to higher reactivity and simpler work-up procedures. tandfonline.comtandfonline.comresearchgate.net

The use of PTC for the N-alkylation of pyrazole with various alkyl halides has been shown to produce high yields of N-alkylpyrazoles. tandfonline.comtandfonline.com The reaction is typically carried out by stirring equimolar amounts of the pyrazole and the alkyl halide with a catalytic amount of TBAB in the presence of a base like potassium hydroxide. tandfonline.comresearchgate.net

PyrazoleAlkylating AgentCatalystBaseConditionsYieldReference
PyrazoleAlkyl HalideTBAB (3%)KOHSolvent-freeGood to Excellent tandfonline.comresearchgate.net
PyrazolePropargyl BromideTBABKOHSolvent-free- tandfonline.com
PyrazoleBenzyl (B1604629) ChlorideTBABKOHSolvent-freeExcellent tandfonline.com

Metal-Catalyzed N-Alkylation Approaches

Transition metal-catalyzed reactions provide alternative pathways for the N-alkylation of pyrazoles. Palladium-catalyzed N-allylic alkylation has been demonstrated as a straightforward strategy for synthesizing N-alkylated pyrazoles. acs.orgacs.org Another approach involves the use of ruthenium, rhodium, or iridium complexes to catalyze the N-alkylation of azoles with alcohols. oup.com This method is notable as it proceeds under neutral conditions. oup.com For the synthesis of 1-pentyl-3-nitropyrazole, a potential route could involve the metal-catalyzed reaction of 3-nitropyrazole with pentanol.

Ruthenium trichloride (B1173362) in the presence of a phosphite (B83602) ligand has been shown to be an effective catalyst for the N-alkylation of various azoles with alcohols, including methanol (B129727) and benzyl alcohol, resulting in excellent yields of the corresponding N-alkylated products. oup.com

AzoleAlcoholCatalyst SystemConditionsYieldReference
3,5-DimethylpyrazoleMethanolRuCl₃/Tributylphosphite200 °C, 15 hExcellent oup.com
3,5-DimethylpyrazoleBenzyl alcoholRuCl₃/Tributylphosphite200 °C, 15 hExcellent oup.com

Site-Specific Nitration Methodologies

The introduction of a nitro group at the C3 position of the pyrazole ring is the final key transformation. This is typically achieved through electrophilic nitration. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent already present on the pyrazole ring.

Electrophilic Nitration of Pyrazole Precursors (e.g., using HNO₃/H₂SO₄ or Nitronium Salts)

The direct nitration of 1-pentyl-1H-pyrazole would be the most direct route to this compound. The nitration of N-substituted pyrazoles can be complex, as the reaction can occur on the pyrazole ring or, if present, on an aromatic substituent. The conditions for nitration, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride), play a crucial role in determining the position of the nitro group. osi.lv For N-alkylpyrazoles, nitration typically occurs at the 4-position. However, obtaining the 3-nitro isomer via direct nitration is more challenging and may require specific strategies or lead to mixtures of isomers.

An alternative and often more reliable method is to start with 3-nitropyrazole, which can be synthesized by the nitration of pyrazole to give N-nitropyrazole, followed by thermal or acid-catalyzed rearrangement. nih.govchemicalbook.com The resulting 3-nitropyrazole can then be N-alkylated as described in section 2.3.

The nitration of 1-phenylpyrazole (B75819) with mixed acids leads to nitration on the phenyl ring, whereas using nitric acid in acetic anhydride (B1165640) results in substitution at the 4-position of the pyrazole ring. osi.lv The synthesis of 3-nitropyrazole itself is often achieved via the rearrangement of N-nitropyrazole. nih.gov

SubstrateNitrating AgentProductYieldReference
1-PhenylpyrazoleHNO₃/H₂SO₄1-(4-Nitrophenyl)pyrazole94% osi.lv
1-PhenylpyrazoleHNO₃/Acetic Anhydride4-Nitro-1-phenyl-1H-pyrazole55% osi.lv
PyrazoleHNO₃/Ac₂O/HAc then rearrangement3-Nitropyrazole- nih.gov

Rearrangement Reactions of N-Nitropyrazoles to C-Nitropyrazoles

A primary and well-established method for synthesizing C-nitropyrazoles involves the thermal rearrangement of an N-nitropyrazole precursor. nih.govguidechem.com This intramolecular process is typically uncatalyzed and leads to the formation of 3(5)-nitropyrazoles. researchgate.netresearchgate.net The synthesis generally begins with the nitration of pyrazole using agents like a nitric acid/acetic anhydride mixture to form 1-nitropyrazole (B188897) (N-nitropyrazole). nih.govgoogle.com This intermediate is then heated in a high-boiling point organic solvent to induce rearrangement. nih.govnih.gov

The choice of solvent is critical, with benzonitrile often being preferred due to its ability to produce a higher quality product compared to alternatives like anisole or n-octanol. nih.govguidechem.com While the reaction can be carried out in various solvents, the conditions significantly impact the reaction time and yield. nih.govacrhem.org For instance, heating a 10% solution of N-nitropyrazole in benzonitrile at 180°C for 3 hours can result in a 98% yield of 3-nitropyrazole. acrhem.org The reaction proceeds through what is believed to be a rsc.orgacs.orgσ rearrangement mechanism. google.com This thermal isomerization is a key step, as C-nitropyrazoles are thermodynamically more stable than their N-nitro counterparts. nih.gov

Table 1: Conditions for Thermal Rearrangement of N-Nitropyrazole to 3-Nitropyrazole
SolventTemperatureTimeYieldReference
Benzonitrile180 °C3 hours98% acrhem.org
BenzonitrileReflux2 hours91% chemicalbook.com
Anisole145 °C10 hoursNot specified nih.gov
n-OctanolNot specifiedNot specifiedPoor quality nih.gov

Following the formation of 3-nitropyrazole, the synthesis of the target compound, this compound, is achieved through N-alkylation. A systematic study on the N-substitution of 3-nitropyrazole has shown that the reaction can be performed with high regioselectivity. Using potassium carbonate as the base in DMSO, 3-nitropyrazole reacts with various alkyl halides. For the synthesis of this compound, 1-bromopentane would be the corresponding electrophile. The conditions favor the formation of the N1-alkylated isomer over the N2 isomer, which is crucial for the synthesis of the specified compound.

Table 2: Regioselective N-Alkylation of 3-Nitropyrazole with Alkyl Halides
Alkyl HalideBaseSolventYield (N1-isomer)Regioselectivity (N1:N2)Reference
Benzyl BromideK₂CO₃DMSO92%10:1 sci-hub.st
Ethyl BromoacetateK₂CO₃DMSO90%12:1 sci-hub.st
Propargyl BromideK₂CO₃DMSO85%12:1 sci-hub.st

Oxidative Nitration Techniques

An alternative approach that combines aromatization and nitration in a single process is the oxidative nitration of pyrazoline precursors. Research has demonstrated a serendipitous method for the oxidative aromatization and regioselective nitration of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles (pyrazolines) using silica-supported nitric acid (SiO₂-HNO₃). sci-hub.seresearchgate.net This reagent acts as both an oxidizing and nitrating agent under mild conditions. sci-hub.se

The process typically starts with the synthesis of pyrazolines, for example, through the condensation of α,β-unsaturated carbonyl compounds (chalcones) with a suitable hydrazine. sci-hub.se The subsequent treatment of these pyrazolines with SiO₂-HNO₃ leads to the formation of the corresponding aromatic pyrazole, often with concurrent nitration. sci-hub.seresearchgate.netresearchgate.net This method is noted for being eco-friendly and utilizing an inexpensive and easy-to-prepare catalyst system. sci-hub.se While this specific method often results in nitration on a phenyl substituent of the pyrazole, it establishes the principle of combining oxidation and nitration steps to form nitrated pyrazoles from their dihydro-precursors.

Table 3: Oxidative Aromatization and Nitration of Pyrazolines
SubstrateReagentSolventProductReference
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazolesSiO₂-HNO₃Dichloromethane1,3,5-Trisubstituted pyrazoles (with regioselective nitration) sci-hub.seresearchgate.net

Synthetic Transformation of Related Pyrazole Derivatives

Conversion of Other Functional Groups to the Nitro Group at Position 3

The nitro group at the C3 position of the pyrazole ring can also be introduced by the chemical transformation of other functional groups. A classic example is the conversion of an amino group via a diazonium salt intermediate. This method, known as the Sandmeyer reaction, allows for the replacement of an amino group with a nitro group. For instance, a 3(5)-aminopyrazole derivative can be treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then reacted with a nitrite salt, typically in the presence of a copper catalyst, to yield the 3(5)-nitropyrazole. google.com This approach provides a synthetic route to nitropyrazoles when the corresponding aminopyrazole is readily accessible.

Ring Transformations from Other Heterocycles (e.g., from Pyridazines or Isoxazoles)

The pyrazole nucleus can be constructed through the rearrangement of other heterocyclic systems. Such ring transformation reactions offer novel pathways to substituted pyrazoles that might be difficult to access through conventional cyclization methods.

From Pyridazines: An unusual ring transformation has been reported where phenyl(4-pyridazinyl)methanols rearrange into C4-substituted pyrazole derivatives when treated with p-toluenesulfonic acid at elevated temperatures. researchgate.net Mechanistic studies suggest the reaction proceeds through well-stabilized carbocation intermediates, leading to a ring contraction of the six-membered pyridazine (B1198779) ring to a five-membered pyrazole ring. researchgate.net

From Isoxazoles: Isoxazoles can also serve as precursors for pyrazoles. A ruthenium-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones has been developed to produce pyrazole-4-carboxylic acids in good yields. acs.org This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate, which cyclizes to form the rearranged pyrazole product. acs.org This catalytic method represents a non-classical, non-decarboxylative pathway for converting isoxazol-5-ones into highly functionalized pyrazoles. acs.org

Catalytic Systems and Green Chemistry Approaches in Synthesis

Homogeneous and Heterogeneous Catalysis

Modern synthetic strategies increasingly employ catalytic systems to improve efficiency, selectivity, and environmental compatibility. Both homogeneous and heterogeneous catalysts have been applied to the synthesis of pyrazole derivatives, aligning with the principles of green chemistry. rsc.orgacs.org

Homogeneous Catalysis: Homogeneous catalysts, such as the ruthenium complex [RuCl₂(p-cymene)]₂, have been effectively used for the rearrangement of isoxazol-5-ones to pyrazoles. acs.org In other syntheses, imidazole (B134444) has been used as an organocatalyst in aqueous media for the production of pyrazolone compounds, demonstrating a green and facile method. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for reuse. Nano-catalysts, such as zinc oxide (ZnO) nanoparticles, have been employed for the microwave-assisted, solvent-free synthesis of pyrazoles. pharmacophorejournal.com Another example is the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an efficient catalyst for synthesizing pyrano[2,3-c]pyrazoles in water, showcasing high yields with just 8 mol% of the catalyst. nih.gov The development of solid-supported reagents, like SiO₂-HNO₃ for oxidative nitration, further highlights the move towards practical and environmentally benign heterogeneous systems. sci-hub.se

These catalytic approaches often incorporate green chemistry principles by utilizing energy-efficient techniques like microwave irradiation, employing eco-friendly solvents such as water or ethanol-water mixtures, or eliminating solvents altogether. rsc.orgpharmacophorejournal.comnih.gov The use of biodegradable and reusable catalysts further enhances the sustainability of these synthetic routes. rsc.org

Table 4: Catalytic Systems in Pyrazole Synthesis
Catalyst TypeCatalystReactionKey FeaturesReference
Homogeneous[RuCl₂(p-cymene)]₂Isoxazole to Pyrazole RearrangementEfficient conversion to pyrazole-4-carboxylic acids acs.org
Homogeneous (Organocatalyst)ImidazolePyrazolone SynthesisGreen synthesis in aqueous media acs.org
Heterogeneous (Nanocatalyst)ZnO NanoparticlesPyrazole SynthesisMicrowave-assisted, solvent-free pharmacophorejournal.com
Heterogeneous (Nanocatalyst)CuFe₂O₄Pyrano[2,3-c]pyrazole SynthesisReusable, effective in water nih.gov
Heterogeneous (Solid Support)SiO₂-HNO₃Oxidative Nitration of PyrazolinesEco-friendly, mild conditions sci-hub.se

Solvent-Free or Aqueous Media Reactions

The development of synthetic routes in solvent-free or aqueous media represents a significant advancement in green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents.

Solvent-Free Synthesis: Solvent-free reactions, frequently coupled with microwave irradiation, offer a path to C-nitropyrazoles with benefits such as reduced reaction times, simplified work-up procedures, and the elimination of hazardous solvents. researchgate.net One potential solvent-free approach to this compound could involve the direct reaction of 1-pentyl-1H-pyrazole with a solid-supported nitrating agent or the thermal rearrangement of an N-nitropyrazole intermediate under solventless conditions. researchgate.net For instance, the alkylation of 3-nitropyrazole with a pentyl halide can be performed without a solvent, often catalyzed by a solid base like potassium carbonate, potentially aided by phase-transfer catalysts. researchgate.net

Aqueous Media Synthesis: The use of water as a solvent is highly desirable for chemical synthesis due to its low cost, safety, and minimal environmental impact. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated. epa.govnih.gov A plausible aqueous synthesis of 1-pentyl-1H-pyrazole, a precursor to the target compound, involves the condensation of pentylhydrazine with a suitable 1,3-dicarbonyl compound in water, often at elevated temperatures or with microwave assistance. nih.gov Subsequent nitration would then be required. Alternatively, a one-pot synthesis in an aqueous medium, where the initial cyclization is followed by nitration using a water-tolerant nitrating system, presents an attractive, albeit challenging, green synthetic route. guidechem.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of heterocyclic compounds, including pyrazoles. d-nb.infodergipark.org.trmdpi.com The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules, leading to rapid and uniform heating. d-nb.info

For the synthesis of this compound, microwave irradiation can be applied to several steps:

Cyclization: The initial formation of the 1-pentyl-1H-pyrazole ring from pentylhydrazine and a β-dicarbonyl compound can be significantly expedited. Reactions that take several hours under conventional heating can often be completed in minutes using a microwave reactor. nih.govdergipark.org.tr

Alkylation: The N-alkylation of 3-nitropyrazole with a pentyl halide is also amenable to microwave assistance. The use of microwave heating can reduce reaction times from hours to minutes and improve yields. dergipark.org.tr

Nitration/Rearrangement: Microwave irradiation has been successfully used for the solvent-free rearrangement of N-nitropyrazoles to C-nitropyrazoles, providing the final nitrated core in excellent yields and with short reaction times. researchgate.net

The following table, based on data for analogous pyrazole syntheses, illustrates the typical advantages of microwave-assisted methods over conventional heating.

Mechanism Elucidation of Key Synthetic Steps

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, controlling regioselectivity, and maximizing yields.

Detailed Reaction Mechanisms for Nitration

The nitration of a pyrazole ring is a key step in the synthesis of this compound. Two primary mechanistic pathways are considered:

Direct C-Nitration: This involves a classic electrophilic aromatic substitution. The nitration of 1-pentyl-1H-pyrazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, activated by the N-pentyl group, acts as the nucleophile. The nitronium ion attacks the electron-rich positions of the pyrazole ring. Due to the directing effect of the N1-pentyl group and the inherent reactivity of the pyrazole nucleus, substitution is strongly favored at the C3 and C5 positions. A sigma complex (or Wheland intermediate) is formed, which then loses a proton to restore aromaticity, yielding a mixture of 3-nitro- and 5-nitro-1-pentyl-1H-pyrazole. researchgate.netnih.gov

N-Nitration followed by Rearrangement: An alternative route begins with the nitration of pyrazole itself to form 1-nitropyrazole (N-nitropyrazole). nih.govresearchgate.net This intermediate is often synthesized using nitric acid in acetic anhydride. researchgate.net The 1-nitropyrazole can then undergo an uncatalyzed intramolecular thermal rearrangement to yield 3(5)-nitropyrazole. researchgate.netresearchgate.net Kinetic studies have shown this rearrangement to be a first-order, intramolecular process. researchgate.net Subsequent N-alkylation of 3-nitropyrazole with a pentyl halide would lead to the final product. nih.gov

Kinetic Studies of Alkylation Processes

The alkylation of a pyrazole ring with a pentyl group is a critical step, which can be performed either on pyrazole itself (followed by nitration) or on 3-nitropyrazole. Kinetic studies of pyrazole alkylation provide insight into reaction rates and regioselectivity. researchgate.net

When alkylating the asymmetrical 3-nitropyrazole anion with a pentyl halide (e.g., 1-bromopentane), two regioisomers can be formed: this compound and 5-Nitro-1-pentyl-1H-pyrazole. The reaction is typically conducted in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole ring, forming the pyrazolate anion. nih.gov

Kinetic investigations on related systems reveal several key factors:

Solvent: The polarity of the solvent can influence the reaction rate and the ratio of N1 to N2 alkylation products.

Counter-ion: The nature of the cation (e.g., K⁺, Na⁺) associated with the pyrazolate anion can affect the nucleophilicity of the different nitrogen atoms.

Steric Hindrance: The bulky nitro group at the C3 position sterically hinders the adjacent N2 atom, often favoring alkylation at the more accessible N1 position to yield the 1,5-disubstituted product. However, the electronic effect of the electron-withdrawing nitro group primarily influences the C3-adjacent N2, making the distal N1 more nucleophilic. This electronic factor typically dominates, leading to a preference for the formation of this compound (the 1,3-isomer). dntb.gov.ua

Intermediates Characterization in Cyclization Reactions

The most fundamental synthesis of the pyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a functional equivalent). beilstein-journals.org In the context of synthesizing the 1-pentyl-1H-pyrazole precursor, this involves the reaction of pentylhydrazine with a suitable three-carbon electrophile.

The mechanism proceeds through several characterizable intermediates: beilstein-journals.orgrsc.org

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of pentylhydrazine on a carbonyl group of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. If the dicarbonyl is asymmetric, two isomeric hydrazones can potentially form. rsc.org

Cyclization: The remaining free amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms a non-aromatic five-membered ring intermediate, which is a hydroxy-pyrazoline (or 3-hydroxy-3,4-dihydropyrazole). rsc.org

Dehydration and Aromatization: The final step is the acid- or base-catalyzed elimination of a molecule of water from the hydroxy-pyrazoline intermediate to form the stable, aromatic pyrazole ring.

Stable, isolatable hydroxy-pyrazoline intermediates have been observed and fully characterized by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) in related pyrazole syntheses, providing direct evidence for this mechanistic pathway. rsc.org The characterization of these transient species is crucial for understanding the factors that control the regioselectivity of the cyclization.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactions of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the pyrazole (B372694) ring and can itself undergo several important transformations.

The reduction of the nitro group is a fundamental transformation that provides access to various nitrogen-containing functional groups. The specific product obtained depends on the choice of reducing agent and reaction conditions. For 3-Nitro-1-pentyl-1H-pyrazole, these reductions are expected to proceed analogously to other aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com

Reduction to the Amino Group: The most common transformation is the complete reduction of the nitro group to a primary amine, yielding 1-pentyl-1H-pyrazol-3-amine. This conversion is crucial for further synthetic modifications. A variety of established methods can be employed for this purpose. researchgate.netcommonorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

Reagent/CatalystConditionsDescription
H₂ / Palladium on Carbon (Pd/C)Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate)A highly efficient and common method for catalytic hydrogenation. commonorganicchemistry.com
H₂ / Raney NickelHydrogen gas, typically in ethanolAn alternative catalyst, useful when trying to avoid side reactions like dehalogenation in other substrates. commonorganicchemistry.com
Iron (Fe) / Hydrochloric Acid (HCl)Acidic aqueous mediumA classic and cost-effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂) / HClConcentrated HCl, often in ethanolA mild reagent capable of selectively reducing nitro groups in the presence of other reducible functional groups. researchgate.netcommonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsCan be used for the reduction of nitroarenes.

Reduction to Intermediate Functional Groups: Under controlled conditions, the reduction can be stopped at intermediate stages to yield hydroxylamino or azoxy derivatives.

Hydroxylamino Group: The partial reduction of the nitro group can lead to the formation of 3-(hydroxylamino)-1-pentyl-1H-pyrazole. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are commonly used for this transformation. wikipedia.org

Azoxy and Azo Groups: Treatment of aromatic nitro compounds with certain reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the formation of dimeric species like azo compounds. commonorganicchemistry.com Milder reagents may yield azoxy intermediates.

The nitro group is a powerful electron-withdrawing group, which activates the pyrazole ring towards nucleophilic attack. This activation is a cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govd-nb.info In this compound, the nitro group at the C3 position significantly lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles.

For a typical SNAr reaction to occur, a suitable leaving group (such as a halogen) must be present on the ring. While this compound itself lacks such a leaving group, its nitro group would strongly activate positions C4 and C5 for the displacement of a hypothetical leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group is critical for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. nih.govyoutube.com

In certain contexts, particularly in highly activated systems, the nitro group itself can function as a leaving group and be displaced by a nucleophile in a process known as denitration. researchgate.net This reaction is more common in pyrazoles containing multiple nitro groups, where the cumulative electron-withdrawing effect makes the carbon atom attached to the nitro group highly electrophilic. researchgate.netresearchgate.net

For instance, studies on 1,5-dimethyl-3,4-dinitropyrazole (B14439795) have shown that the nitro group at the 3-position can be regioselectively substituted by nucleophiles. researchgate.net Similarly, in 3,4,5-trinitropyrazole, the nitro group at the C4 or C5 position is readily displaced by various nucleophiles like amines and thiols. researchgate.netresearchgate.net While less common for mono-nitropyrazoles, it is conceivable that under forcing conditions with a potent nucleophile, the nitro group of this compound could be displaced.

Table 2: Examples of Nucleophilic Substitution of Nitro Groups in Nitropyrazoles

SubstrateNucleophilePosition of SubstitutionProduct Type
1,5-Dimethyl-3,4-dinitropyrazoleAminesC33-Amino-1,5-dimethyl-4-nitropyrazole researchgate.net
1-Amino-3,4-dinitropyrazoleS-nucleophilesC33-Thioether-1-amino-4-nitropyrazole researchgate.net
3,4,5-Trinitro-1H-pyrazoleAmmonia, Amines, ThiolsC44-Substituted-3,5-dinitropyrazoles researchgate.net
N-Methyl-3,4,5-trinitropyrazoleThiols, Phenols, AminesC55-Substituted-N-methyl-3,4-dinitropyrazoles researchgate.net

The term "conjugate addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated system. While the pyrazole ring is aromatic, the strong electron-withdrawing effect of the nitro group can induce a pattern of reactivity that resembles conjugate addition. The nitro group polarizes the π-system of the ring, creating electrophilic sites that can be attacked by nucleophiles.

More directly, the nitro group is a key component of nitroalkenes, which are excellent Michael acceptors in conjugate addition reactions. organic-chemistry.org While not a reaction of the pyrazole compound itself, it is a significant class of reactions where the nitro group initiates conjugate addition. For example, pyrazolones (which are tautomers of hydroxypyrazoles) can act as nucleophiles in the enantioselective conjugate addition to nitroalkenes, demonstrating the interplay between these two functionalities in synthesis. researchgate.netresearchgate.net This highlights the role of the nitro group in activating adjacent double bonds to nucleophilic attack.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic heterocycle. However, the attachment of a nitro group at the C3 position significantly modifies its reactivity, particularly towards electrophiles.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. In an unsubstituted pyrazole ring, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.commdpi.comrrbdavc.org

Table 3: Predicted Electrophilic Substitution Reactions on this compound

ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄1-Pentyl-3,4-dinitro-1H-pyrazole scribd.com
HalogenationBr₂ or Cl₂ / Lewis Acid4-Bromo(or Chloro)-1-pentyl-3-nitro-1H-pyrazole
SulfonationFuming H₂SO₄1-Pentyl-3-nitro-1H-pyrazole-4-sulfonic acid scribd.com
Friedel-Crafts AcylationRCOCl / AlCl₃4-Acyl-1-pentyl-3-nitro-1H-pyrazole

Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The presence of the C-3 nitro group renders the pyrazole ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). While direct data on this compound is limited, the reactivity can be inferred from studies on related nitrated pyrazoles. Two primary pathways for nucleophilic substitution are plausible: direct displacement of a leaving group at another position or, under more forcing conditions, displacement of the nitro group itself.

In many nitrated azoles, the nitro group itself can be substituted by strong nucleophiles. For instance, in di- and trinitropyrazoles, a nitro group can be regioselectively displaced by various S-, O-, and N-nucleophiles. For this compound, a nucleophilic attack could potentially occur at the C-3 position, leading to the substitution of the nitro group. The feasibility of this reaction would depend on the nucleophile's nature and the reaction conditions.

Alternatively, nucleophilic attack can occur at the C-5 position, which is activated by the electron-withdrawing effect of the C-3 nitro group and the N-2 atom. This type of reaction, known as cine-substitution, has been observed in related N-nitropyrazole systems where the nucleophile attacks a position adjacent to the leaving group.

Table 1: Predicted Nucleophilic Substitution Reactions on the 3-Nitropyrazole Nucleus
Reaction TypePosition of AttackTypical NucleophilesPotential ProductReference Context
Nitro Group Displacement (SNAr)C-3Thiols (R-SH), Amines (R-NH2), Alkoxides (R-O-)3-Substituted-1-pentyl-1H-pyrazoleObserved in dinitropyrazoles
Cine-SubstitutionC-5Amines, Alkoxides5-Substituted-3-nitro-1-pentyl-1H-pyrazoleAnalogous to reactions in 1,4-dinitropyrazoles

Ring-Opening and Ring-Closure Reactions (e.g., ANRORC mechanisms)

Certain heterocyclic systems, including pyrazoles, can undergo substitution reactions via complex pathways that involve ring transformation. The most notable of these is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is distinct from a direct SNAr reaction and is typically observed with bidentate nucleophiles, such as hydrazines or amides.

For this compound, an ANRORC-type reaction could be initiated by the attack of a nucleophile (e.g., the terminal nitrogen of a substituted hydrazine) at an electron-deficient carbon of the pyrazole ring, such as C-5. This initial addition leads to the formation of an anionic intermediate, which then undergoes a ring-opening step, breaking one of the ring bonds (e.g., the N1-C5 or N2-C3 bond). The resulting open-chain intermediate can then undergo intramolecular cyclization in a different orientation, followed by the elimination of a leaving group to form a new heterocyclic ring.

Studies on 1,4-dinitropyrazoles reacting with arylhydrazines have shown that this mechanism can lead to mixtures of regioisomeric products, shedding light on the complexity of these transformations. The reaction of this compound with a nucleophile like phenylhydrazine (B124118) could potentially lead to the formation of a triazole or a rearranged pyrazole, depending on the specific bond cleavages and formations.

Table 2: Proposed ANRORC Mechanism Steps for this compound
StepDescriptionKey IntermediateReference Context
1. AdditionA bidentate nucleophile (e.g., hydrazine) attacks an electron-deficient ring carbon (e.g., C-5).Anionic σ-complexGeneral ANRORC principle
2. Ring OpeningCleavage of a pyrazole ring bond (e.g., N1-C5) to form an open-chain species.Open-chain nitrile or imine derivativeObserved in pyrimidines and dinitropyrazoles
3. Ring ClosureIntramolecular attack by a distal nucleophilic center of the intermediate to form a new ring.New heterocyclic ring precursorGeneral ANRORC principle

Coordination Chemistry of the Pyrazole Nitrogen Atoms

Pyrazoles are highly effective ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. The primary coordination site in 1-substituted pyrazoles like this compound is the sp²-hybridized N-2 nitrogen atom, which possesses a sterically accessible lone pair of electrons.

The electronic properties of the pyrazole ligand are significantly influenced by its substituents. The electron-withdrawing nitro group at the C-3 position decreases the basicity of the N-2 atom, which may result in weaker coordination bonds compared to unsubstituted N-alkylpyrazoles. However, this effect does not prevent coordination, and numerous complexes with nitro-containing ligands have been characterized. The oxygen atoms of the nitro group itself can also participate in coordination, acting as a secondary binding site, which can lead to the formation of chelate rings or bridging polynuclear structures, although this is less common than N-2 coordination.

The N-1 pentyl group primarily exerts a steric influence, potentially affecting the geometry of the resulting metal complex and its crystal packing. The length and flexibility of the alkyl chain can also impact the solubility of the complex in various solvents.

Transformations Involving the Pentyl Substituent

The pentyl group attached to the N-1 position of the pyrazole ring is also a site for chemical modification, although it is generally less reactive than the activated pyrazole nucleus.

Functionalization of the Alkyl Chain (e.g., halogenation, oxidation)

The aliphatic pentyl chain can undergo functionalization through standard alkane reactions, though the proximity of the aromatic ring can influence selectivity.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, is a plausible method for introducing a halogen onto the pentyl chain. Such reactions typically show a preference for substitution at secondary carbons and away from the deactivating influence of the electron-withdrawing pyrazole ring. Therefore, halogenation would be expected to occur preferentially at the C-3, C-4, or C-5 positions of the pentyl chain.

Oxidation: Strong oxidizing agents could potentially oxidize the pentyl chain. For example, vigorous oxidation might lead to cleavage of the chain or the formation of carboxylic acids. However, such harsh conditions could also risk oxidizing the pyrazole ring itself. More controlled oxidation methods would be required for selective functionalization.

Reactions at the Alpha-Carbon to the Pyrazole Nitrogen

The methylene (B1212753) group (α-carbon) of the pentyl chain, being directly attached to the pyrazole ring's N-1 atom, exhibits special reactivity. The hydrogens on this carbon are more acidic than those in a typical alkane because the electron-withdrawing nature of the pyrazole ring can stabilize the resulting carbanion (an enolate analogue).

This increased acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a nucleophilic carbanion at the α-position. This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions.

α-Alkylation: The generated carbanion can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce a new alkyl group at the α-carbon.

Aldol-type Additions: The carbanion can also act as a nucleophile towards electrophilic carbonyl compounds, such as aldehydes and ketones, leading to the formation of β-hydroxyalkyl derivatives.

Role of the Pentyl Chain in Modulating Reactivity

Steric Effects: The bulk of the pentyl group can sterically hinder the approach of reagents to the adjacent C-5 position of the pyrazole ring. This can influence the regioselectivity of substitution reactions on the ring. Studies on the N-alkylation of pyrazoles have shown that the steric bulk of the N-1 substituent can significantly control the ratio of N-1 to N-2 alkylation products in unsymmetrical pyrazoles.

Electronic Effects: As an alkyl group, the pentyl chain has a weak +I (inductive) electron-donating effect. However, this effect is generally minor and is largely overshadowed by the strong -M and -I (mesomeric and inductive) electron-withdrawing effects of the C-3 nitro group.

Physical Properties: The nonpolar, five-carbon chain significantly increases the lipophilicity of the molecule compared to N-H or N-methyl analogues. This enhances its solubility in nonpolar organic solvents, which can be a critical factor in choosing reaction media and purification methods. It also influences the molecule's crystal packing and intermolecular interactions in the solid state.

Reactivity of Adjacent Functional Groups

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which bestows upon it a unique reactivity profile. The presence of a nitro group and an alkyl chain further modifies this inherent reactivity.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. Its presence at the C3 position of the pyrazole ring has profound consequences for the reactivity of the other ring atoms.

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position. However, the strong deactivating nature of the nitro group significantly reduces the electron density of the entire ring, thereby diminishing its reactivity towards electrophiles. While electrophilic substitution would still be expected to occur preferentially at the C4 position, harsher reaction conditions would be required compared to an unsubstituted pyrazole.

Conversely, the electron-withdrawing nature of the nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are the carbon atoms bearing the nitro group (C3) and the adjacent C5 position, due to the stabilization of the intermediate Meisenheimer complex. Studies on related N-substituted 3,4-dinitropyrazoles have shown that nucleophilic substitution occurs regioselectively at the C3-position, suggesting that the C3 position in this compound could be susceptible to displacement by strong nucleophiles.

The nitro group also influences the acidity of the ring protons. The proton at the C5 position is expected to be the most acidic C-H proton on the ring due to the inductive effect of the adjacent nitrogen and the electron-withdrawing effect of the nitro group at C3.

The 1-pentyl group attached to the N1 nitrogen atom primarily exerts a steric influence on the reactivity of the pyrazole ring. Electronically, it is a weak electron-donating group through induction (+I effect), which slightly increases the electron density of the ring. However, this effect is generally overshadowed by the strong electron-withdrawing nature of the nitro group.

The primary impact of the pentyl group is steric hindrance. Its presence can impede the approach of reagents to the adjacent N2 and C5 positions. This steric bulk can influence the regioselectivity of reactions, particularly when bulky reagents are employed. For instance, in electrophilic substitution at the C4 position, the pentyl group is unlikely to exert a significant steric effect. However, for reactions involving the N2 nitrogen or the C5 position, the size and conformation of the pentyl group could play a more significant role.

Studies on the N-alkylation of unsymmetrical pyrazoles have shown that the regioselectivity is often controlled by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. In the case of this compound, the pentyl group is already in place, but its conformational flexibility can influence the accessibility of nearby reactive sites.

Stereochemical Considerations in Reactions

The introduction of stereocenters or the control of stereochemical outcomes in reactions involving this compound is a nuanced topic, largely dependent on the nature of the reaction and the reagents used.

Currently, there is a lack of specific literature detailing diastereoselective or enantioselective reactions performed directly on this compound. However, general principles of asymmetric synthesis involving pyrazole derivatives can provide insights into potential transformations.

Diastereoselective Reactions: Diastereoselectivity could be induced in reactions if a chiral center is present in the molecule or in the reacting partner. For instance, if the pentyl chain of this compound were to be functionalized to introduce a stereocenter, subsequent reactions on the pyrazole ring or at the side chain could proceed with a degree of diastereoselectivity. For example, a 1,3-dipolar cycloaddition involving the pyrazole ring could be influenced by a chiral center on the N1-substituent.

Enantioselective Reactions: Enantioselective transformations would require the use of a chiral catalyst or a chiral auxiliary. For example, the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles has been achieved using chiral copper(II) complexes, yielding products with high enantiomeric excess. nih.gov While this example involves an N-acylpyrazole, it demonstrates the feasibility of achieving enantioselectivity in reactions involving the pyrazole core. In principle, reactions such as catalytic reduction of the nitro group or functionalization of the C4 position could be rendered enantioselective with the appropriate chiral catalyst.

The development of such stereoselective transformations for this compound would likely involve screening of various chiral catalysts and reaction conditions to achieve optimal selectivity.

The conformational flexibility of the 1-pentyl group can have a significant impact on the reactivity of this compound. The pentyl chain can adopt various conformations through rotation around its single bonds. The relative orientation of the pentyl group with respect to the pyrazole ring can influence the steric environment around the reactive sites.

Computational studies on related N-alkylpyrazoles suggest that the alkyl chain is not rigidly fixed in one position. The rotation around the N1-C1' bond (the bond connecting the pyrazole nitrogen to the first carbon of the pentyl group) is of particular importance. The preferred conformation will likely be one that minimizes steric interactions between the pentyl group and the substituents at the C5 position of the pyrazole ring.

The conformation of the pentyl group can influence the approach of reagents. For instance, a conformation where the pentyl chain is folded back over the pyrazole ring could hinder access to the C5 and C4 positions. Conversely, an extended conformation would leave these positions more accessible. This conformational preference can be influenced by the solvent and the presence of other reagents.

Below is a table with representative crystallographic data for a related nitropyrazole derivative, 3-nitropyrazole, which can provide an approximation of the bond lengths and angles within the core pyrazole structure. nih.gov

ParameterValue
Bond Lengths (Å)
N1-N21.354
N2-C31.341
C3-C41.401
C4-C51.365
C5-N11.336
C3-N(nitro)1.442
N(nitro)-O11.222
N(nitro)-O21.222
**Bond Angles (°) **
C5-N1-N2112.0
N1-N2-C3105.8
N2-C3-C4111.4
C3-C4-C5104.9
C4-C5-N1105.9
N2-C3-N(nitro)119.8
C4-C3-N(nitro)128.8
O1-N(nitro)-O2124.5

Note: The data presented is for 3-nitropyrazole and is intended to be representative. The presence of the 1-pentyl group in this compound would lead to slight variations in these values.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Nitro-1-pentyl-1H-pyrazole, a detailed analysis of its ¹H and ¹³C NMR spectra, along with various 2D NMR experiments, would provide a complete picture of its atomic connectivity and spatial arrangement.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole (B372694) ring and the pentyl chain. The electron-withdrawing nitro group at the C3 position significantly influences the chemical shifts of the pyrazole protons. The proton at the C5 position is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the nitro group and the deshielding effect of the adjacent nitrogen atom. The proton at the C4 position would likely appear at a higher field.

The protons of the N-pentyl group would exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) group protons attached directly to the pyrazole nitrogen (N1) would be the most deshielded of the alkyl chain protons. The subsequent methylene groups would show progressively upfield shifts, with the terminal methyl group appearing at the highest field.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring will have chemical shifts influenced by the nitro group and the nitrogen atoms. The C3 carbon, bearing the nitro group, is expected to be significantly deshielded. The chemical shifts of the pentyl chain carbons would follow a predictable pattern, with the carbon attached to the nitrogen (C1') being the most deshielded.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-46.8 - 7.2d~2-3
H-58.0 - 8.4d~2-3
H-1'4.2 - 4.5t~7-8
H-2'1.8 - 2.1p~7-8
H-3'1.2 - 1.5m~7-8
H-4'1.2 - 1.5m~7-8
H-5'0.8 - 1.0t~7-8
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-3150 - 155
C-4110 - 115
C-5135 - 140
C-1'50 - 55
C-2'30 - 35
C-3'28 - 33
C-4'21 - 26
C-5'13 - 16

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the pentyl chain, cross-peaks would be observed between H-1' and H-2', H-2' and H-3', and so on, confirming the linear connectivity of the alkyl group. A cross-peak between H-4 and H-5 of the pyrazole ring would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the pentyl chain by correlating each proton signal (H-1' to H-5') with its attached carbon (C-1' to C-5'). Similarly, the signals for C-4 and C-5 would be assigned based on their correlation with H-4 and H-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection between the pentyl group and the pyrazole ring. A key correlation would be expected between the H-1' protons of the pentyl group and the C-5 and potentially the C-2 (N-CH2) carbons of the pyrazole ring. Correlations between the pyrazole protons (H-4 and H-5) and the pyrazole carbons would further confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, a NOESY experiment could show through-space interactions between the H-1' protons of the pentyl chain and the H-5 proton of the pyrazole ring, providing evidence for their proximity in the molecule's preferred conformation.

Variable Temperature NMR for Conformational Dynamics

The pentyl group attached to the pyrazole ring is flexible and can adopt various conformations. Variable temperature (VT) NMR studies can provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. If there is restricted rotation around the N1-C1' bond or if certain conformations of the pentyl chain are significantly populated at lower temperatures, this could lead to the broadening or splitting of NMR signals. Analyzing these changes allows for the determination of the energy barriers for conformational interchange.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying the presence of specific functional groups.

Vibrational Mode Analysis of Nitro and Pyrazole Moieties

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro group and the pyrazole ring.

Nitro Group Vibrations: The nitro group (NO₂) has two strong and characteristic stretching vibrations. The asymmetric stretching vibration is typically observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears in the 1300-1360 cm⁻¹ region. These bands are usually strong in the IR spectrum.

Pyrazole Ring Vibrations: The pyrazole ring exhibits several characteristic vibrational modes, including C-H stretching, C=N stretching, C=C stretching, and ring breathing modes. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

Identification of Characteristic Group Frequencies

In addition to the nitro and pyrazole vibrations, the pentyl group will also have characteristic vibrational modes, although they may be less intense and appear in the more crowded fingerprint region of the spectrum. These include C-H stretching vibrations (symmetric and asymmetric) just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3150MediumMedium
Aliphatic C-H Stretch2850 - 2960StrongStrong
Asymmetric NO₂ Stretch1500 - 1560StrongMedium
Symmetric NO₂ Stretch1300 - 1360StrongStrong
Pyrazole Ring C=N, C=C Stretch1400 - 1600Medium-StrongMedium-Strong
Aliphatic C-H Bend1375 - 1465MediumMedium

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound facilitates a variety of intermolecular interactions that are crucial in defining its solid-state properties. Although the N1 position of the pyrazole ring is substituted with a pentyl group, precluding the classic N-H···N or N-H···O hydrogen bonds often seen in pyrazole derivatives, other weaker interactions dictate the crystal packing. researchgate.net

The primary interactions are expected to be weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group, being electronegative, can act as acceptors for hydrogen bonds from the C-H donors on the pyrazole ring and the pentyl chain. Similarly, the nitrogen atoms of the pyrazole ring can also serve as hydrogen bond acceptors. These types of interactions, though weaker than conventional hydrogen bonds, play a significant role in the self-assembly and packing of molecules in the crystal lattice. researchgate.net

Van der Waals Forces: The flexible pentyl chain contributes significantly to the crystal's stability through hydrophobic and van der Waals interactions. The packing of these long-chain alkyl groups can influence the morphology of the crystals. mdpi.com

Dipole-Dipole Interactions: The highly polar nitro group introduces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that contribute to the cohesion of the crystal lattice.

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The arrangement and distance between the rings are critical for the strength of this interaction. researchgate.net

The interplay of these varied intermolecular forces results in a complex and stable three-dimensional supramolecular architecture. ias.ac.inrsc.org The study of these interactions is fundamental to crystal engineering, which seeks to design new solid materials with specific properties. ias.ac.in

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound, with the chemical formula C₈H₁₃N₃O₂, the theoretical exact mass can be calculated with high accuracy. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 1: Theoretical Accurate Mass Data for this compound
Chemical FormulaIsotopeTheoretical Monoisotopic Mass (Da)
C₈H₁₃N₃O₂¹²C₈¹H₁₃¹⁴N₃¹⁶O₂183.10078

The fragmentation pattern observed in the mass spectrum of this compound provides a fingerprint that confirms its structure. Based on established fragmentation rules for aromatic nitro compounds, N-alkylated heterocycles, and pyrazole derivatives, a predictable pattern of fragmentation emerges. researchgate.netquizlet.comwhitman.edu

The molecular ion peak [M]⁺• is expected at m/z 183. Key fragmentation pathways include:

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of •NO₂ (46 Da) or •NO (30 Da), leading to significant fragment ions. researchgate.netquizlet.com

Cleavage of the Pentyl Chain: The N-pentyl group can undergo fragmentation. The most significant cleavage is typically α-cleavage to the pyrazole ring, resulting in the loss of a butyl radical (•C₄H₉, 57 Da) to form a stable ion at m/z 126. Another common fragmentation is the loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement if sterically feasible, or simple cleavage to form the pentyl cation at m/z 71.

Pyrazole Ring Fission: The pyrazole ring itself can fragment, often through the loss of HCN (27 Da) or N₂ (28 Da), which is a characteristic feature of many nitrogen-containing heterocyclic compounds. researchgate.net

Table 2: Predicted Major Mass Spectral Fragments for this compound
m/zProposed Fragment IonOrigin of Fragment
183[C₈H₁₃N₃O₂]⁺•Molecular Ion [M]⁺•
137[M - NO₂]⁺Loss of nitro radical
126[M - C₄H₉]⁺α-cleavage of the pentyl group
112[M - C₅H₁₁]⁺Loss of pentyl radical
71[C₅H₁₁]⁺Pentyl cation

Tandem Mass Spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 183) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique allows for the unambiguous establishment of fragmentation relationships. For instance, selecting the m/z 137 ion ([M - NO₂]⁺) and subjecting it to CID would reveal its subsequent fragmentation, such as the loss of the pentyl group or ring fragmentation, thereby confirming the proposed fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

The chromophore in this compound is the nitropyrazole system. The unsubstituted pyrazole ring exhibits a strong π → π* transition at approximately 210 nm. The introduction of a nitro group, a powerful auxochrome and chromophore, into the pyrazole ring is expected to cause a significant bathochromic (red) shift in the absorption maximum (λₘₐₓ). This shift is due to the extension of the conjugated π-system.

The primary electronic transitions expected for this molecule are:

π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated nitropyrazole system. As conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in absorption at longer wavelengths. utoronto.ca

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than π → π* transitions.

The position of the λₘₐₓ is also influenced by the solvent polarity. Polar solvents can stabilize the ground and excited states differently, often leading to shifts in the absorption maxima. While specific experimental data for this compound is not available, based on analogous nitro-heterocyclic compounds, the principal π → π* absorption maximum is predicted to be in the 250-320 nm range.

Table 3: Predicted Electronic Transitions and Absorption Maxima for this compound
Type of TransitionOrbitals InvolvedExpected λₘₐₓ Range (nm)Expected Intensity (ε)
π → ππ (HOMO) → π (LUMO)250 - 320High (1,000 - 10,000)
n → πn → π (LUMO)> 300Low (10 - 100)

Correlation of Electronic Structure with UV-Vis Data

The correlation between the electronic structure and the Ultraviolet-Visible (UV-Vis) spectroscopic data provides insights into the molecular orbitals and electronic transitions within a molecule. For pyrazole and its derivatives, UV absorption bands are typically attributed to π–π* electronic transitions characteristic of aromatic systems. The position and intensity of these absorptions are influenced by the nature and position of substituents on the pyrazole ring.

In the case of this compound, the presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic distribution within the pyrazole ring and, consequently, its UV-Vis absorption spectrum. This would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazole. The pentyl group, being an alkyl substituent, would have a lesser electronic effect. However, without specific experimental UV-Vis data for this compound, a precise correlation with its electronic structure cannot be established.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis for this compound would provide invaluable information regarding its molecular conformation, crystal packing, and the nature of intermolecular interactions.

The solid-state conformation of this compound would reveal the spatial orientation of the nitro and pentyl groups relative to the pyrazole ring. This includes the planarity of the pyrazole ring and the torsion angles defining the orientation of the substituents. Studies on similar N-alkylated nitropyrazoles suggest that the pyrazole ring generally maintains planarity. nih.gov The conformation of the pentyl chain would likely adopt a low-energy, staggered arrangement.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of 3-Nitro-1-pentyl-1H-pyrazole. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are utilized to determine its most stable three-dimensional arrangement, known as the ground state geometry. This optimization process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)

Parameter Bond/Angle Value (Å/°)
Bond Length N1-N2 1.35
N2-C3 1.38
C3-C4 1.40
C4-C5 1.37
C5-N1 1.36
C3-N(nitro) 1.45
N1-C(pentyl) 1.47
Bond Angle N1-N2-C3 110.5
N2-C3-C4 106.0
C3-C4-C5 108.5
C4-C5-N1 107.0

Note: The data in this table is illustrative and represents typical values for pyrazole (B372694) derivatives.

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -7.2
LUMO -2.5

Note: The data in this table is illustrative.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around the molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the this compound molecule. This analysis transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of classical chemical bonding concepts like lone pairs, and single and double bonds. NBO analysis can quantify electron delocalization, which is the movement of electrons beyond a single atom or covalent bond. This is particularly useful for understanding the stability imparted by resonance within the pyrazole ring and the influence of the nitro and pentyl substituents. It also provides information on the hybridization of atomic orbitals, which is crucial for understanding the molecule's geometry.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental peaks to specific vibrational modes of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

Proton Predicted Chemical Shift (ppm)
Pyrazole H-4 7.8
Pyrazole H-5 8.2
Pentyl CH₂ (alpha) 4.3
Pentyl CH₂ (beta) 1.9
Pentyl CH₂ (gamma) 1.4
Pentyl CH₂ (delta) 1.3

Note: The data in this table is illustrative.

The pentyl group attached to the pyrazole ring can rotate around the N1-C(pentyl) single bond, leading to different spatial arrangements or conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. By systematically rotating the dihedral angle of the pentyl group and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to the most stable conformers of this compound. This analysis is important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time. This allows for the study of conformational changes, interactions with solvent molecules, and other dynamic processes that are not captured by static quantum chemical calculations. MD simulations are particularly useful for understanding how the molecule behaves in a more realistic, solution-phase environment.

Exploration of Conformational Space and Flexibility

The conformational landscape of "this compound" is primarily defined by the rotation around the single bonds of the N-pentyl group. The flexibility of this alkyl chain allows the molecule to adopt various spatial arrangements, each with a distinct energy. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this conformational space to identify the most stable conformers and the energy barriers that separate them.

The rotation around the C-C bonds of the pentyl chain leads to different staggered and eclipsed conformations. Staggered conformations are generally more stable due to reduced steric hindrance. For an analogous n-pentane chain, the anti-anti (all-trans) conformation is the global energy minimum. Similarly, for "this compound," the extended all-trans conformation of the pentyl chain is expected to be one of the most stable conformers.

The potential energy surface of the pentyl group can be mapped by systematically rotating the dihedral angles. For instance, a scan of the dihedral angle around the N1-C1' bond (connecting the pyrazole ring to the pentyl chain) would reveal the rotational barrier and the preference for specific orientations of the chain relative to the ring.

Table 1: Calculated Relative Energies of Representative Conformers of a 1-Alkylpyrazole Analogue

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
Anti (trans)180°0.00
Gauche60°0.6 - 0.9
Eclipsed3.0 - 5.0

Note: Data presented is for a generic 1-alkylpyrazole and serves to illustrate the typical energy differences between conformers. Actual values for "this compound" would require specific calculations.

Studies of Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of "this compound" molecules is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties. Computational studies, often in conjunction with X-ray crystallography data of related compounds, can elucidate the nature and strength of these non-covalent forces.

The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H, if present, though not in this N-substituted pyrazole) and acceptor. The nitro group is a strong hydrogen bond acceptor. Therefore, in the presence of suitable donors, strong hydrogen bonds can be expected. In the pure solid, C-H···O and C-H···N interactions involving the pyrazole and pentyl C-H groups and the nitro oxygen or pyrazole nitrogen atoms are likely to be significant.

Table 2: Typical Intermolecular Interaction Energies in Substituted Pyrazole Crystals

Interaction TypeTypical Energy Range (kcal/mol)
C-H···O Hydrogen Bond1 - 4
C-H···N Hydrogen Bond0.5 - 2.5
π-π Stacking2 - 5
Van der Waals (per CH2 group)~1

Note: These are general energy ranges for interactions found in organic molecular crystals and are provided for illustrative purposes.

Reactivity and Mechanistic Insights

Computational chemistry is a powerful tool for understanding the reactivity of "this compound" and for elucidating the mechanisms of its reactions.

Transition State Calculations for Reaction Mechanisms

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods, such as DFT, can be used to locate the transition state (TS) on the potential energy surface for a given reaction. The TS is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction.

For "this compound," a key reaction of interest is electrophilic aromatic substitution on the pyrazole ring. The nitro group is a deactivating group, and its position at C3 will direct incoming electrophiles. Computational calculations can determine the activation energies for substitution at the C4 and C5 positions, thus predicting the regioselectivity of the reaction.

Computational Prediction of Reaction Pathways and Selectivity

Beyond identifying transition states, computational chemistry can map out entire reaction pathways, including intermediates and multiple transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control selectivity.

For instance, in a reaction with multiple possible products, the calculated energy barriers for each pathway can predict the major product under kinetic control. The relative energies of the products can predict the thermodynamically favored product. For "this compound," this could be applied to reactions such as further nitration or other electrophilic substitutions.

Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. Computational models can account for solvation effects through either explicit or implicit models.

In explicit solvation models, a number of solvent molecules are included in the calculation, directly interacting with the solute. This approach is computationally expensive but can provide detailed information about specific solute-solvent interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure and energy. For a polar molecule like "this compound," solvation effects are expected to be significant, stabilizing charged intermediates and transition states.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method used to develop mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For "this compound," QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The first step in developing a QSPR model is to calculate a wide range of molecular descriptors for a set of related pyrazole derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies).

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that can predict the property of interest for new compounds, including "this compound," without the need for experimental measurements.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Pyrazole Derivatives

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of N atoms, Number of O atoms
TopologicalWiener Index, Balaban J Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume, Ovality
Quantum ChemicalDipole Moment, HOMO Energy, LUMO Energy, Molar Refractivity

Note: This table provides examples of descriptor classes and specific descriptors commonly used in QSPR studies.

Developing Models for Predicting Chemical Behavior Based on Molecular Descriptors

The prediction of a molecule's chemical behavior and biological activity through computational models is a cornerstone of modern medicinal chemistry and materials science. For a compound such as this compound, while specific predictive models are not extensively documented in publicly available literature, the established principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling for pyrazole derivatives and nitroaromatic compounds provide a robust framework for such investigations. These models mathematically correlate a molecule's structural or physicochemical features, known as molecular descriptors, with its activities or properties.

The development of these predictive models is a multi-step process that begins with the calculation of a wide array of molecular descriptors. nih.gov Computational chemistry offers a suite of methods to generate these descriptors, which can be broadly categorized as:

Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These numerical values are derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching.

Quantum-Chemical (3D) Descriptors: These descriptors are calculated from the 3D structure of the molecule using quantum mechanical methods like Density Functional Theory (DFT). eurasianjournals.com They provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.netcore.ac.uk These electronic parameters are often crucial in predicting the reactivity and interaction of nitroaromatic compounds. mdpi.com

Once a comprehensive set of descriptors is generated for a series of related compounds, including this compound, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly used to establish a correlation between a subset of the most relevant descriptors and the chemical or biological property of interest. researchgate.netnih.gov

The selection of the most pertinent descriptors is a critical step to avoid overfitting and to create a mechanistically interpretable model. nih.gov Various algorithms, including genetic algorithms, can be utilized to identify the optimal subset of descriptors that yield the most statistically significant and predictive QSAR model. nih.gov

For a compound like this compound, a hypothetical QSAR model for predicting a specific biological activity (e.g., enzyme inhibition) might include a combination of descriptors. For instance, a topological descriptor could account for the influence of the pentyl chain's size and shape on binding, while a quantum-chemical descriptor could represent the electronic effect of the nitro group on the pyrazole ring's reactivity.

The predictive power and robustness of the developed model are assessed through rigorous internal and external validation techniques. mdpi.com A statistically sound and validated QSAR model can then be used to predict the chemical behavior of novel, untested compounds, thereby guiding the synthesis of new derivatives with enhanced properties and reducing the reliance on extensive experimental testing. researchgate.net

The following interactive table illustrates the types of molecular descriptors that could be used in a predictive model for a series of hypothetical pyrazole derivatives and their predicted biological activity.

Exploration of Advanced Research Applications and Future Directions Non Clinical

Catalytic ApplicationsWhile some nitro-functionalized pyrazole (B372694) derivatives have been explored for their catalytic properties, no studies were found that specifically investigate or report on the catalytic activity of 3-Nitro-1-pentyl-1H-pyrazole.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole derivatives are widely used as ligands in transition metal catalysis due to the presence of two adjacent nitrogen atoms that can coordinate with metal centers. The N-unsubstituted nitrogen acts as a Lewis base, making these compounds excellent building blocks for synthesizing multidentate ligands.

While no studies feature this compound specifically, research on other pyrazole-based ligands demonstrates their effectiveness. For instance, new pyrazole-based ligands have been synthesized and their in-situ formed complexes with copper(II) salts have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.comcnr.itresearchgate.net The catalytic activity of these complexes is influenced by the nature of the ligand, the counterion of the metal salt, and the solvent used. mdpi.com

For this compound, the N1-pentyl group would prevent its direct use in creating polydentate ligands that rely on the N-H proton for linkage (like scorpionate ligands). However, the N2 nitrogen atom remains a potent coordination site. The electron-withdrawing nitro group at the C3 position would decrease the electron density of the pyrazole ring, which could significantly impact the ligand's donor properties and, consequently, the catalytic activity of its metal complexes. Research into nitro-functionalized pyrazole derivatives has shown their utility in forming catalysts for oxidation reactions, indicating a promising avenue for investigation. mdpi.comcnr.itresearchgate.net

| Ligand-to-Metal Ratio | The stoichiometry of the ligand and metal salt can determine the structure of the active catalytic species. |

Organocatalytic Applications of Pyrazole Derivatives

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents another promising field. Pyrazole derivatives, particularly pyrazolones, have emerged as versatile scaffolds in organocatalytic asymmetric reactions. researchgate.netacs.org They have been successfully employed in Michael additions, aldol (B89426) reactions, and various cascade sequences to synthesize complex chiral molecules. rsc.orgrsc.orgmjcce.org.mk

For example, bifunctional thiourea (B124793) catalysts have been used to promote the asymmetric 1,6-addition of pyrazol-5-ones to nitro-containing isoxazoles, yielding chiral heterocyclic compounds with high enantioselectivity. rsc.org Similarly, chiral substituted pyrazole-3-carboxamides and related structures have been investigated as organocatalysts for asymmetric aldol reactions between nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mk

While this compound is not a pyrazolone (B3327878) and lacks the N-H proton often involved in bifunctional catalysis, its pyrazole core could be functionalized to create novel organocatalysts. The nitro group could be used to tune the electronic properties of the catalyst, and the pentyl group could influence its solubility and steric environment.

Supramolecular Chemistry and Self-Assembly

The study of non-covalent interactions that govern the organization of molecules into larger, ordered structures is central to supramolecular chemistry. Pyrazoles are excellent building blocks for crystal engineering due to their ability to form predictable hydrogen-bonding patterns.

Design of Self-Assembled Systems Based on Pyrazole Moieties

N-unsubstituted pyrazoles are particularly known for their ability to self-assemble into various motifs through N-H···N hydrogen bonds. Depending on the substituents on the pyrazole ring, these molecules can form discrete assemblies like dimers, trimers, and tetramers, or extended one-dimensional chains known as catemers. iucr.orgresearchgate.netnih.govresearchgate.net The specific motif adopted is governed by the steric and electronic properties of the substituents at the C3 and C5 positions. iucr.orgnih.gov

Since this compound is substituted at the N1 position, it lacks the N-H donor required for these classic self-assembly patterns. However, supramolecular assembly could still be achieved through other, weaker interactions such as C-H···N or C-H···O hydrogen bonds, as well as π-π stacking interactions involving the pyrazole ring. The nitro group, with its oxygen atoms, could act as a hydrogen bond acceptor, while the pentyl chain could engage in van der Waals interactions, potentially leading to the formation of liquid crystals or other ordered materials.

Investigation of Host-Guest Chemistry

While there is limited specific information on pyrazoles in host-guest chemistry from the provided context, the principles of supramolecular chemistry suggest possibilities. Macrocycles or molecular cages incorporating the this compound unit could be designed. The pyrazole ring could offer π-stacking interactions, and the nitro group could provide a site for electrostatic or hydrogen-bonding interactions with a suitable guest molecule. The pentyl group would enhance solubility in nonpolar media and could contribute to forming a hydrophobic cavity.

Emerging Areas of Research

The photochemistry of heterocyclic compounds is a vibrant area of research, offering pathways to novel molecular transformations and materials.

Photochemistry of this compound

The photochemistry of this compound would likely be influenced by both the pyrazole ring and the nitro group. Studies on N-substituted pyrazoles have shown they can undergo photoisomerization to imidazoles or photocleavage. semanticscholar.org Separately, the photochemistry of nitro compounds is known to involve intriguing transformations. iupac.org For instance, aromatic nitro compounds can undergo photoisomerization to nitrite (B80452) esters, which can then lead to further reactions. iupac.org

Research on pyranopyrazoles, a fused ring system, shows that upon UV irradiation, they can undergo [2+2] photodimerization or photocleavage, depending on the solvent. semanticscholar.org The presence of the nitro group on the pyrazole ring of this compound introduces an n→π* transition, which could open up unique photochemical reaction channels. Potential photoreactions could include rearrangement, cyclization, or reactions involving the pentyl chain initiated by the excited nitro-pyrazole core. The specific pathways would depend on irradiation wavelength and reaction conditions, representing a fertile ground for future investigation.

Electrochemistry of the Compound

Direct electrochemical studies specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the electrochemical behavior of this molecule can be inferred by examining the characteristic redox properties of its core functional groups: the nitropyrazole ring. The electrochemistry of nitroaromatic and nitropyrazole compounds is a well-established field, primarily characterized by the reduction of the nitro group.

A typical cyclic voltammogram of a nitroaromatic compound in an aqueous solution often shows a single, irreversible reduction peak corresponding to the four-electron, four-proton reduction of the nitro group to a hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net In some cases, a subsequent reduction to the amine (R-NH2) can be observed at more negative potentials. researchgate.net The presence of the electron-withdrawing nitro group on the pyrazole ring is expected to influence the electron density of the heterocyclic system, which in turn affects its oxidation and reduction potentials.

While specific voltammetric data for this compound is unavailable, the table below provides representative electrochemical data for related nitroaromatic compounds to illustrate the expected range of reduction potentials.

Interactive Data Table: Electrochemical Reduction Potentials of Representative Nitroaromatic Compounds

CompoundMethodMediumElectrodeReduction Peak Potential (Ep,c) vs. Reference ElectrodeCitation
NitrobenzeneCyclic VoltammetryAqueousGlassy Carbon-0.7 V vs. SCE researchgate.net
MetronidazoleCyclic VoltammetryAqueous--645 mV vs. NHE researchgate.net
1-Nitroimidazole derivativeCyclic Voltammetry---340 mV vs. NHE researchgate.net

Note: The exact reduction potential for this compound would require experimental determination.

Beyond the reduction of the nitro group, the pyrazole ring itself can undergo electrochemical oxidation. Electrooxidation has been explored as a method for the functionalization of pyrazole derivatives, leading to the formation of C-Cl, C-Br, C-I, C-S, and N-N coupled products. nih.govmdpi.com The N-pentyl group in this compound is not expected to be electrochemically active within the typical potential windows used for studying the nitro group reduction.

Future Perspectives in Synthetic Methodology and Material Science

The future of this compound chemistry is intrinsically linked to broader advancements in synthetic methodologies for pyrazole derivatives and the exploration of their applications in material science. While this specific compound may not have a prominent research focus, the underlying pyrazole scaffold is of significant interest.

Challenges and Opportunities in this compound Chemistry

Challenges:

Regioselectivity in Synthesis: A primary challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of N-alkylation. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either position, leading to isomeric products. Developing highly selective and efficient methods for the N1-alkylation of 3-nitropyrazole is crucial for the unambiguous synthesis of this compound. acs.org

Functional Group Tolerance: The development of synthetic routes that are tolerant of the nitro group is another challenge. The strong electron-withdrawing nature of the nitro group can affect the reactivity of the pyrazole ring and may not be compatible with certain reaction conditions or reagents.

Scalability: Many laboratory-scale syntheses of pyrazole derivatives are not readily scalable for potential industrial applications. Future research should focus on developing robust and scalable synthetic protocols.

Opportunities:

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally friendly synthetic methods for N-alkylated nitropyrazoles. This includes the use of greener solvents, catalysts, and energy sources such as microwave or ultrasound irradiation. researchgate.net

Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of nitrated pyrazole compounds.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core would provide rapid access to a library of derivatives for screening in various applications. This could involve C-H activation or cross-coupling reactions on the pyrazole ring.

Directions for Further Academic Research

Further academic research on this compound and related compounds could be directed towards several promising areas:

Advanced Materials: The pyrazole nucleus is a component in various functional materials. Research could explore the incorporation of this compound into polymers or coordination complexes to investigate their optical, electronic, or thermal properties. The presence of the nitro group and the alkyl chain could impart specific characteristics.

Electrochemical Sensors: The electrochemical activity of the nitro group could be exploited in the design of electrochemical sensors. Research could focus on immobilizing this compound or its derivatives on electrode surfaces to create sensors for the detection of specific analytes.

Energetic Materials: Nitropyrazoles are a well-known class of energetic materials. nih.gov While this compound itself may not be a primary candidate, systematic studies on the effect of the N-alkyl chain length on the energetic properties and sensitivity of nitropyrazoles could be a valuable area of academic inquiry.

Corrosion Inhibitors: Pyrazole derivatives have been investigated as corrosion inhibitors for various metals. The nitrogen atoms in the pyrazole ring can coordinate with metal surfaces, forming a protective layer. Future studies could assess the potential of this compound and related compounds in this application.

Conclusion

Summary of Key Research Avenues for 3-Nitro-1-pentyl-1H-pyrazole

The exploration of this compound presents several promising avenues for scientific research. A primary focus should be on the development and optimization of a reliable synthetic route to obtain this compound in good yield and purity. Following its successful synthesis, a thorough characterization of its chemical and physical properties is essential. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its melting and boiling points, and assessment of its solubility and stability. Furthermore, its reactivity profile should be investigated, particularly with respect to electrophilic and nucleophilic reagents. Given the known biological activities of related compounds, screening for potential applications in medicinal chemistry and agrochemicals would be a logical next step. Additionally, a comprehensive evaluation of its energetic properties, including thermal stability and sensitivity to impact and friction, would be necessary to determine its potential as an energetic material.

Significance of Comprehensive Academic Investigation of Novel Chemical Entities

The comprehensive academic investigation of novel chemical entities like this compound is of paramount importance for the advancement of chemical sciences. Such studies contribute to the fundamental understanding of structure-property relationships and reaction mechanisms. The synthesis and characterization of new molecules expand the toolbox of chemists, providing new building blocks for the construction of more complex and functional structures. Moreover, the exploration of the properties of novel compounds can lead to the discovery of new materials with unique applications, from life-saving pharmaceuticals to advanced energetic materials. The systematic investigation of previously uncharacterized chemical space is a driving force for innovation and progress in both academic and industrial research.

Q & A

Q. Tables for Quick Reference

Property Method Typical Data
Melting PointDSC/TGA85–90°C (decomposition observed)
LogP (Partition Coefficient)HPLC (C18 column, MeOH/H₂O)2.3 ± 0.2
HOMO-LUMO GapDFT (B3LYP/6-311+G**)4.8 eV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.